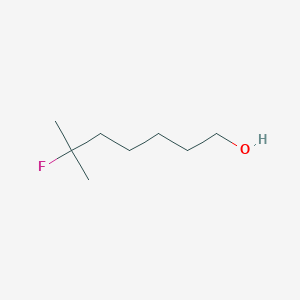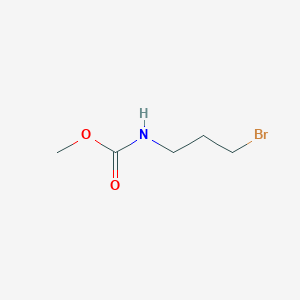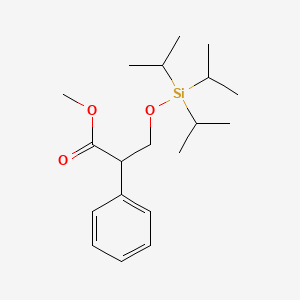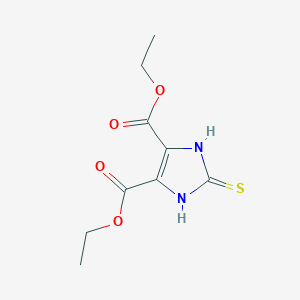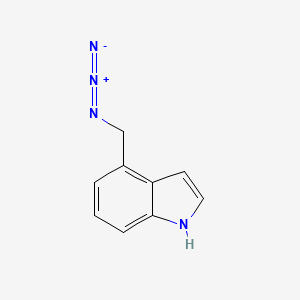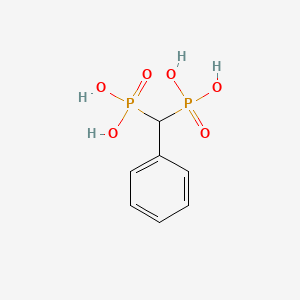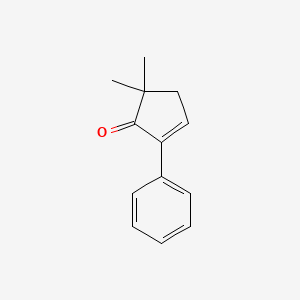![molecular formula C10H11N5O2 B8534609 ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8534609.png)
ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate
Descripción general
Descripción
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine: The tetrazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a copper catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Tetrazol-5-yl)pyridine
- 5-(2-Pyridyl)-1H-tetrazole
- 2-(2H-1,2,3,4-tetrazol-5-yl)pyridine
Uniqueness
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the ethyl acetate group, which enhances its solubility and reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C10H11N5O2 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)5-8-3-4-9(6-11-8)15-7-12-13-14-15/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
YRXHZPADLIFUHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=C(C=C1)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
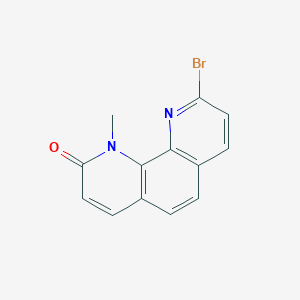
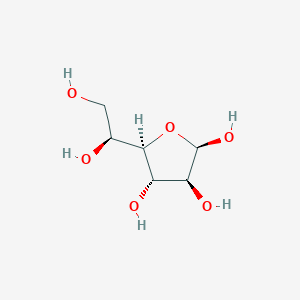
![N~2~-1,3-Benzoxazol-2-YL-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide](/img/structure/B8534547.png)
